The synthesis of Xemilofiban hydrochloride involves several intricate steps:
Industrial production emphasizes optimized reaction conditions such as temperature and solvent choice to ensure high yield and purity. Techniques like crystallization or chromatography are employed for purification.
The molecular structure of Xemilofiban features a complex arrangement that allows it to interact effectively with glycoprotein IIb/IIIa receptors. The specific structural details include:
Analyses often utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate structural details.
Xemilofiban undergoes various chemical reactions that are critical for its synthesis and functionalization:
These reactions are pivotal in modifying the compound for enhanced pharmacological activity.
The mechanism of action of Xemilofiban centers on its ability to antagonize the glycoprotein IIb/IIIa receptor on platelets. This receptor is essential for platelet aggregation as it binds fibrinogen, facilitating cross-linking among platelets. Xemilofiban binds selectively and reversibly to this receptor, preventing fibrinogen from attaching and thus hindering platelet aggregation. This action significantly reduces the likelihood of thrombus formation within coronary arteries, making it beneficial in managing acute coronary syndromes .
Xemilofiban hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and therapeutic efficacy in clinical settings.
Xemilofiban has several scientific applications primarily in cardiovascular medicine:
Clinical trials have demonstrated its efficacy in reducing thrombotic events when administered orally alongside other antiplatelet agents like aspirin .
The cornerstone of xemilofiban's industrial synthesis is the enantioselective enzymatic resolution of racemic ethyl 3-amino-5-(trimethylsilyl)-4-pentynoate (±)-53 using penicillin G amidase (PGA, EC 3.5.1.11), also classified as penicillin G acylase [1] [2]. This enzyme, typically sourced from Escherichia coli, exhibits strict stereoselectivity for the R-enantiomer during acyl transfer reactions. In the bioconversion process, phenylacetic acid serves as the acyl donor, enabling selective N-acylation of the (R)-53 enantiomer to yield phenylacetamide (R)-54. Concurrently, the pharmaceutically relevant (S)-52 β-aminoester remains unreacted in the aqueous reaction mixture [1] [3].
The reaction proceeds under mild aqueous conditions (pH 5.7–6.0), leveraging PGA's intrinsic catalytic mechanism involving a nucleophilic serine residue within its active site [2] [3]. This enzymatic strategy capitalizes on the differential reactivity of the enantiomers, where the (R)-amine is converted to an amide adduct due to optimal binding in the enzyme's chiral pocket, while the (S)-isomer remains unmodified. This process delivers (S)-52 with exceptional enantiomeric purity (>96% ee) and serves as the crucial chiral building block for constructing xemilofiban's peptidomimetic structure [1]. The significance of this biocatalytic step is underscored by its successful implementation at multi-kilogram scales (6.1 kg of racemic amine), demonstrating industrial viability [1] [3].
Table 1: Key Parameters for Penicillin G Amidase-Catalyzed Resolution of β-Aminoester Intermediate [1] [2] [3]
Parameter | Optimal Condition | Function/Impact |
---|---|---|
Enzyme | Immobilized Penicillin G Amidase | Catalyzes enantioselective acylation of (R)-53; enables enzyme reuse |
Acyl Donor | Phenylacetic Acid | Provides phenylacetyl group for N-acylation of (R)-enantiomer |
pH | 5.7 - 6.0 | Maximizes enzyme activity and stability; minimizes non-enzymatic hydrolysis |
Temperature | 28°C | Balances reaction rate with enzyme stability |
Substrate Concentration | High (slurry possible) | Enhances volumetric productivity; drives precipitation of products if applicable |
Scale Demonstrated | Up to 6.1 kg of (±)-53 | Validates industrial applicability |
Achieving high yield and enantiopurity in the enzymatic resolution demanded meticulous optimization of reaction parameters. The process operates optimally at pH 5.7–6.0 and 28°C, conditions determined to maximize PGA activity while preserving enzyme stability over extended reaction times required for large-scale processing [1] [2]. Deviation from this narrow pH window significantly reduces reaction velocity and enantioselectivity, primarily due to alterations in the ionization state of critical active-site residues and potential enzyme denaturation [2] [5].
The choice of solvent system is critical for scalability. While the standard resolution employs an aqueous medium, the inherently low aqueous solubility of the racemic β-aminoester (±)-53 and its reaction products presented a significant challenge [2] [3]. Process engineers exploited this limited solubility to advantage: the phenylacetamide product (R)-54 tended to precipitate from the reaction mixture as it formed. This precipitation provided a powerful thermodynamic driving force, shifting the equilibrium towards near-quantitative conversion of the (R)-enantiomer and minimizing undesirable hydrolysis of the acyl donor or the product amide [1] [3]. Alternative solvent systems explored for related PGA resolutions include aqueous-organic co-solvents (e.g., methanol, DMSO) at low concentrations (<10% v/v) to enhance substrate solubility without significantly denaturing the enzyme, and solvent-free systems utilizing substrate suspensions [2]. For xemilofiban synthesis, the aqueous system with controlled precipitation proved optimal for large-scale operation. Enzyme immobilization was another key optimization, enhancing PGA stability under operational conditions, facilitating catalyst recovery and reuse, and simplifying downstream processing [2] [3]. The Boehringer-Mannheim scale-up further refined these parameters, achieving high space-time yields essential for commercial production [1] [3].
Table 2: Impact of Optimized Reaction Parameters on Process Performance [1] [2] [3]
Parameter | Range Investigated | Optimal Value | Effect on Performance |
---|---|---|---|
pH | 4.5 - 7.5 | 5.7 - 6.0 | Maximal activity & enantioselectivity; outside range: activity loss & reduced ee |
Temperature | 20°C - 40°C | 28°C | Balanced reaction rate & enzyme stability; higher T: increased deactivation |
Solvent | Aqueous, Aqueous co-solvents | Aqueous (Precipitation) | Precipitation drives equilibrium; co-solvents may aid solubility but risk enzyme inhibition |
Enzyme Form | Soluble, Immobilized | Immobilized | Enhanced stability, reusability, simplified downstream separation |
Acyl Donor Load | Stoichiometric to Excess | Controlled Excess | Ensures complete conversion of (R)-53; minimizes waste |
Following the enzymatic acylation, efficient separation and purification of the desired (S)-52 enantiomer are paramount. The reaction mixture contains three primary components: the unreacted (S)-52 β-aminoester, the precipitated (R)-54 phenylacetamide, residual acyl donor, and the immobilized enzyme. The differential solubility between the (S)-amine and the (R)-amide is exploited for isolation. Standard filtration effectively removes the immobilized PGA catalyst and the insoluble (R)-54 amide byproduct [1] [2].
The (S)-52 β-aminoester, remaining in the aqueous filtrate, undergoes further purification. Techniques employed include liquid-liquid extraction using suitable organic solvents (e.g., ethyl acetate, dichloromethane) to isolate the aminoester from the aqueous phase, followed by solvent evaporation [1] [2]. Subsequent distillation or crystallization steps achieve the final required purity. The process delivers (S)-52 in >43% yield (relative to the racemate, approaching the theoretical maximum of 50% for a kinetic resolution) with an enantiomeric excess (ee) exceeding 96% [1]. The isolated (R)-54 amide is typically obtained in quantitative yield with >99% ee, and can potentially be racemized and recycled, although this is not routinely described for the xemilofiban process [1]. This efficient isolation protocol, coupled with the high enantioselectivity of the initial bioconversion, ensures that the chiral synthon (S)-52 meets stringent quality requirements for subsequent chemical steps in xemilofiban synthesis without necessitating further extensive chiral purification [1] [2] [3].
Table 3: Isolation and Enantiomeric Purity of (S)-52 Intermediate [1] [2] [3]
Compound | Yield | Enantiomeric Excess (ee) | Key Isolation Steps |
---|---|---|---|
(S)-52 (β-Aminoester) | >43% (Isolated) | >96% ee | Filtration → Aqueous Filtrate → Extraction → Concentration/Crystallization |
(R)-54 (Phenylacetamide) | ~99% (Isolated) | >99% ee | Filtration (Precipitate) → Washing → Drying |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7